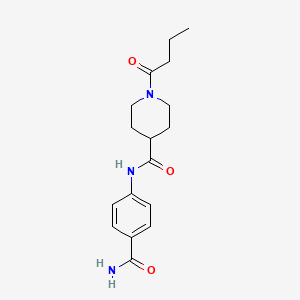![molecular formula C27H27N3O3 B6056624 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide](/img/structure/B6056624.png)
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a mesitylcarbonyl group attached to a benzoyl moiety, which is further linked to a phenylcyclopropyl hydrazinecarboxamide structure. The unique arrangement of these functional groups imparts distinct chemical properties and reactivity to the compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide typically involves multiple steps, starting with the preparation of the mesitylcarbonyl benzoyl intermediate. This intermediate is then reacted with N-(1-phenylcyclopropyl)hydrazinecarboxamide under controlled conditions to form the final product. Common reagents used in these reactions include mesityl chloride, benzoyl chloride, and hydrazine derivatives. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, with temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Advanced techniques such as continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
科学的研究の応用
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2-[4-(mesitylcarbonyl)benzoyl]-N-(1-phenylcyclopropyl)hydrazinecarboxamide: shares similarities with other hydrazinecarboxamide derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
特性
IUPAC Name |
1-(1-phenylcyclopropyl)-3-[[4-(2,4,6-trimethylbenzoyl)benzoyl]amino]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3/c1-17-15-18(2)23(19(3)16-17)24(31)20-9-11-21(12-10-20)25(32)29-30-26(33)28-27(13-14-27)22-7-5-4-6-8-22/h4-12,15-16H,13-14H2,1-3H3,(H,29,32)(H2,28,30,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEFUSQIJFAZZJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C2=CC=C(C=C2)C(=O)NNC(=O)NC3(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-[4-(trifluoromethoxy)phenyl]-2-(trifluoromethyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B6056547.png)
![2-(1-{2-[(1-acetyl-4-piperidinyl)oxy]-5-methoxybenzoyl}-2-piperidinyl)ethanol](/img/structure/B6056549.png)
![4-(2-ethoxyphenyl)-3-phenyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6056555.png)
![2-{3-[2-(4-methoxyphenyl)ethyl]-1-piperidinyl}pyrazine](/img/structure/B6056556.png)
![2-METHYL-5-{6-METHYL-[1,2,4]TRIAZOLO[3,4-A]PHTHALAZIN-3-YL}BENZENE-1-SULFONAMIDE](/img/structure/B6056563.png)
![2-[(4-Methoxybenzyl)sulfanyl]-5-[(3-methylbenzyl)sulfanyl]-1,3,4-thiadiazole](/img/structure/B6056580.png)
![N-[5-(4-bromobenzyl)-1,3-thiazol-2-yl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B6056590.png)

![2-[5-(azepan-1-ylmethyl)tetrazol-1-yl]-N-(1H-indol-4-ylmethyl)acetamide](/img/structure/B6056607.png)
![4-{1-[(2Z)-2-chloro-3-phenyl-2-propen-1-yl]-3-piperidinyl}morpholine](/img/structure/B6056616.png)
![ethyl N-{3-[(2-ethoxy-2-oxoethyl)thio]-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl}glycinate](/img/structure/B6056620.png)
![ethyl 1-({1-[2-(trifluoromethyl)benzyl]-1H-1,2,3-triazol-4-yl}carbonyl)-3-piperidinecarboxylate](/img/structure/B6056626.png)
![N-hydroxy-N-[1-(2-{2-[(3-hydroxy-2-naphthyl)methylene]hydrazino}-2-oxoethyl)-5,5-dimethyl-3-(1-naphthyl)-2-oxo-4-imidazolidinyl]-N'-1-naphthylurea](/img/structure/B6056634.png)
![N-[2-(dimethylamino)ethyl]-N~3~-9H-purin-6-yl-beta-alaninamide](/img/structure/B6056646.png)
